LT-630 Demonstrates Superior HDAC6 Inhibitory Potency (IC50 = 1.90 nM) Compared to Established Inhibitors Tubastatin A, ACY-1215, and Nexturastat A
In an enzymatic assay using recombinant HDAC6, LT-630 inhibited the enzyme with an IC50 of 1.90 nM [1]. This potency is 7.9-fold greater than that of Tubastatin A (IC50 = 15 nM) [2], and 2.6-fold greater than both ACY-1215 (Ricolinostat, IC50 = 5 nM) and Nexturastat A (IC50 = 5 nM) [3].
| Evidence Dimension | HDAC6 enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | 1.90 nM |
| Comparator Or Baseline | Tubastatin A: 15 nM; ACY-1215: 5 nM; Nexturastat A: 5 nM |
| Quantified Difference | 7.9-fold vs Tubastatin A; 2.6-fold vs ACY-1215 and Nexturastat A |
| Conditions | Recombinant HDAC6 enzyme assay (specific buffer and incubation conditions per cited studies) |
Why This Matters
Higher enzymatic potency may permit the use of lower compound concentrations in cellular and in vivo experiments, potentially reducing off-target effects and improving assay windows.
- [1] Zhang G, et al. A novel HDAC6 inhibitor attenuates APAP-induced liver injury by regulating MDH1-mediated oxidative stress. International Immunopharmacology. 2024;128:111900. View Source
- [2] NCATS Inxight Drugs. Tubastatin A: Potent and selective HDAC6 inhibitor with IC50 of 15 nM. View Source
- [3] Nexturastat A datasheet. IC50 = 5.02 ± 0.60 nM for HDAC6. View Source
